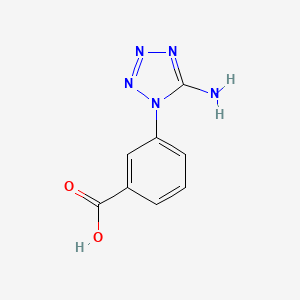

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Beschreibung

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is an organic compound that features a tetrazole ring attached to a benzoic acid moiety

Eigenschaften

IUPAC Name |

3-(5-aminotetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-8-10-11-12-13(8)6-3-1-2-5(4-6)7(14)15/h1-4H,(H,14,15)(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTIQHFZLUPOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NN=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrolysis of Ethyl 3-(1H-Tetrazol-1-yl)Benzoate

A widely documented approach involves the base-mediated hydrolysis of ethyl 3-(1H-tetrazol-1-yl)benzoate to yield the target compound. This method, reported by Ambeed, employs a mixture of tetrahydrofuran (THF) and water as the solvent system. Lithium hydroxide (LiOH) is added to the reaction mixture, which is then heated to reflux for 2 hours. Post-reflux, the solution is extracted with aqueous sodium hydroxide (NaOH) to isolate the deprotonated carboxylate intermediate. Subsequent acidification with hydrochloric acid (HCl) precipitates the product as a solid, which is collected via filtration.

Key Reaction Parameters

This method is favored for its simplicity and scalability, though the use of strong bases necessitates careful pH control to prevent side reactions.

Tetrazole Ring Formation via Heterocyclization

The IUCr journal describes a heterocyclization strategy for synthesizing tetrazole derivatives, adaptable to the target compound. While the reported example involves 2-(1H-tetrazol-1-yl)benzoic acid, the methodology can be extrapolated to the 5-amino-substituted analog. Anthranilic acid derivatives are treated with sodium azide (NaN₃) and ethyl orthoformate in acetic acid under reflux. The reaction proceeds via [2+3] cycloaddition between the nitrile intermediate and azide, forming the tetrazole ring.

General Reaction Pathway

- Nitrogen Source : Sodium azide provides the N₃⁻ moiety.

- Electrophilic Activation : Ethyl orthoformate generates a formimidate intermediate.

- Cyclization : The azide attacks the electrophilic carbon, forming the tetrazole ring.

- Acid Workup : Crystallization from acetonitrile yields the pure product.

Modifications to introduce the 5-amino group would require substituting anthranilic acid with a 3-aminobenzoic acid precursor. However, this adaptation remains hypothetical, as no direct synthesis of the 5-amino variant is documented in the provided sources.

Acid Chloride-Mediated Coupling

Ambeed reports an alternative route involving the activation of 3-(1H-tetrazol-1-yl)benzoic acid as its acid chloride. Thionyl chloride (SOCl₂) and catalytic N,N-dimethylformamide (DMF) convert the carboxylic acid to the corresponding acyl chloride. This intermediate is then coupled with amines or other nucleophiles. For example, reaction with p-bromoaniline in dichloromethane (DCM) and triethylamine (Et₃N) yields an amide derivative, demonstrating the versatility of the acid chloride intermediate.

Optimized Conditions

While this method is effective for generating derivatives, the direct synthesis of 3-(5-amino-1H-tetrazol-1-yl)benzoic acid would require selective protection/deprotection strategies to preserve the amino group during acid chloride formation.

HATU-Mediated Amide Coupling

A peptide coupling approach utilizing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N-ethyl-N,N-diisopropylamine (DIPEA) in DMF is described by Ambeed. This method is typically employed for constructing amide bonds but can be adapted for ester hydrolysis or other functional group interconversions.

Procedure Overview

- Activation of the carboxylic acid with HATU and DIPEA.

- Nucleophilic attack by the amine component (e.g., 5-aminotetrazole).

- Purification via reverse-phase HPLC.

This method offers high selectivity and mild reaction conditions, making it suitable for sensitive substrates. However, the requirement for specialized reagents like HATU increases costs, limiting its industrial applicability.

Analytical Validation

Spectroscopic Data

- ¹H NMR (DMSO-d6): δ 7.58 (d, J=4.9 Hz, 2H), 7.79 (d, J=4.9 Hz, 2H), 8.10–8.18 (m, 2H), 8.47–8.51 (m, 1H).

- ESI-MS : m/z calculated for C₁₄H₁₀BrN₅O [M+H]⁺ 344.0141, found 344.0152.

Crystallographic Data While the IUCr study focuses on a structural analog, it confirms the planar geometry of the tetrazole and benzene rings, with dihedral angles influencing solubility and reactivity.

Analyse Chemischer Reaktionen

Substitution Reactions at the Tetrazole Amino Group

The amino group on the tetrazole ring participates in nucleophilic substitution and acylation reactions. For example:

-

Acetylation : Treatment with acetic anhydride in the presence of pyridine yields the N-acetylated derivative, which retains the benzoic acid functionality while modifying the tetrazole’s electronic properties .

-

Sulfonation : Reaction with sulfonyl chlorides forms sulfonamide derivatives, enhancing solubility for biological testing .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine, 0°C → RT, 2h | 3-(5-Acetamido-1H-tetrazol-1-yl)benzoic acid | 88% |

| Sulfonation | RSO₂Cl, DCM, TEA, 0°C → RT | 3-(5-Sulfonamido-1H-tetrazol-1-yl)benzoic acid | 75–82% |

Reactions Involving the Benzoic Acid Moiety

The carboxylic acid group undergoes classical transformations:

-

Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester, useful for further functionalization .

-

Amide Formation : Coupling with amines via EDCI/HOBt yields bioactive amides, as demonstrated in the synthesis of enzyme inhibitors .

Key Example :

Reaction with piperazine under peptide-coupling conditions produces N-piperazinyl derivatives, which are pivotal intermediates in drug discovery :

text3-(5-Amino-1H-tetrazol-1-yl)benzoic acid + Piperazine → 1-[3-(5-Amino-1H-tetrazol-1-yl)benzoyl]piperazine (Yield: 94%, TFA/DCM, 2h)[4]

Cyclization and Ring-Opening Reactions

The tetrazole ring itself can engage in cycloadditions or ring-opening under specific conditions:

-

Thermal Decomposition : Heating above 200°C induces ring contraction, generating nitrile derivatives .

-

Acid-Catalyzed Rearrangement : In HCl/EtOH, the tetrazole ring may open to form thioamide intermediates, though this is less common for amino-substituted tetrazoles.

Redox Reactions

The compound exhibits dual redox behavior:

-

Oxidation : Strong oxidants (e.g., KMnO₄) target the amino group, forming nitroso derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amidine structure.

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 3-(5-Nitroso-1H-tetrazol-1-yl)benzoic acid | Nitric oxide donor scaffolds |

| Reduction | H₂ (1 atm), Pd-C, EtOH | 3-(5-Amidino-1H-tetrazol-1-yl)benzoic acid | Enzyme inhibitor synthesis |

Metal Coordination Chemistry

The tetrazole’s nitrogen atoms act as ligands for transition metals. Coordination complexes with Cu(II) and Zn(II) have been reported, showing enhanced stability compared to simpler tetrazoles .

Example Coordination Sphere :

(Where L = deprotonated 3-(5-amino-1H-tetrazol-1-yl)benzoate)

Stability and Degradation Pathways

-

Photodegradation : UV exposure (λ = 254 nm) leads to cleavage of the tetrazole ring, forming cyanamide byproducts.

-

Hydrolytic Stability : Stable in aqueous solutions at pH 4–8 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

This compound’s versatility in substitution, redox, and coordination reactions makes it a valuable scaffold in pharmaceutical and materials science research. Its dual functional groups enable precise tuning of electronic and steric properties, as evidenced by its broad utility in drug discovery pipelines .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its stability and biological activity. The synthesis of this compound has been explored through various methods, including microwave-assisted techniques that enhance yield and reduce reaction times. For instance, one study successfully synthesized N-substituted derivatives using aminoguanidine hydrochloride and succinic anhydride under microwave irradiation, demonstrating efficient pathways for obtaining such compounds .

Antimicrobial Properties

One of the primary applications of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is in antimicrobial research. Compounds containing tetrazole rings have shown promising results against various bacterial and fungal strains. For example, derivatives of 4-amino-5-phenyl-1H-1,2,4-triazole have demonstrated significant antimicrobial activity in susceptibility tests against bacteria and yeast-like fungi .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid | E. coli | 32 µg/mL |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | 16 µg/mL |

| 4-amino-5-benzylthiazole | C. albicans | 8 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that compounds related to 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid exhibit anticancer activity. A study highlighted the cytotoxic effects of a related compound on various cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). The compound showed an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours . The mechanism involves apoptosis induction through reactive oxygen species generation.

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid | MDA-MB-231 | 25.00 ± 0.30 |

| Related triazole derivative | Caco-2 | 16.63 ± 0.27 |

| Another derivative | LNCaP | 30.50 ± 0.40 |

Wirkmechanismus

The mechanism of action of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid: This compound has a triazole ring instead of a tetrazole ring and exhibits different chemical reactivity and biological activity.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another similar compound with a triazole ring, used in the synthesis of various bioactive molecules.

Uniqueness

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to triazole-containing compounds. The tetrazole ring’s ability to participate in a wide range of chemical reactions makes it a versatile building block in organic synthesis.

Biologische Aktivität

3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including microwave-assisted nucleophilic ring opening and intramolecular cyclization techniques. The synthesis involves starting materials such as succinic anhydride and aminoguanidine hydrochloride, followed by specific reaction pathways depending on the nucleophilicity of the amines used .

The molecular structure includes a tetrazole ring linked to a benzoic acid moiety. The crystal structure analysis reveals that the compound exhibits tautomerism, which can influence its biological activity . The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C8H7N5O2 |

| Molecular Weight | 205.17 g/mol |

| CAS Number | 1989671-38-6 |

| Tautomeric Forms | 5-amino and 3-amino forms |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase in various cancer cell lines. For instance, docking simulations suggest that it interacts with the colchicine binding site on tubulin .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro tests demonstrated its ability to reduce inflammation markers in glial cells stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in neuroinflammatory conditions .

Case Studies

- Inhibition of Tubulin Polymerization : A study reported that 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid derivatives showed IC50 values in the low micromolar range against cancer cell lines. The compound was effective in disrupting microtubule dynamics essential for mitosis .

- Neuroprotective Effects : In vivo studies indicated that this compound could reduce microglial activation and astrocyte proliferation in models of neuroinflammation. This positions it as a candidate for treating neurodegenerative diseases .

The mechanism through which 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid exerts its biological effects appears to involve:

- Tubulin Binding : Disruption of microtubule formation leads to cell cycle arrest.

- Inflammatory Pathway Modulation : Reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated glial cells.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

- Methodological Answer :

- FT-IR and NMR : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., carboxylic acid and tetrazole rings). High-resolution NMR (¹H and ¹³C) resolves proton environments and carbon connectivity. For example, ¹H-NMR can identify aromatic protons and amino groups, while ¹³C-NMR distinguishes carboxylic carbons (~170 ppm) and tetrazole carbons (~150 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXS/SHELXL) for single-crystal structure determination. This method provides precise bond lengths, angles, and intermolecular interactions, critical for confirming tautomeric forms of the tetrazole ring .

Q. What are the critical steps in synthesizing 3-(5-amino-1H-1,2,3,4-tetrazol-1-yl)benzoic acid?

- Methodological Answer :

- Step 1 : React 5-aminotetrazole (CAS 4418-61-5) with a halogenated benzoic acid derivative (e.g., 3-bromo-benzoic acid) under nucleophilic aromatic substitution conditions. Use a polar solvent like DMF and a base (e.g., K₂CO₃) to facilitate substitution .

- Step 2 : Purify intermediates via recrystallization or column chromatography. Monitor reaction progress using TLC or LC-MS .

- Step 3 : Optimize yield by adjusting stoichiometry, temperature (e.g., 80–100°C), and reaction time (12–24 hours). Confirm purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can computational chemistry tools predict the biological activity of this compound?

- Methodological Answer :

- 3D QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate molecular descriptors (e.g., electrostatic, steric fields) with experimental activity data. Validate models using leave-one-out cross-validation .

- Molecular Docking : Dock the compound into target protein active sites (e.g., Mycobacterium tuberculosis DHFR enzyme) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses with favorable hydrogen bonds between the tetrazole ring and key residues (e.g., Asp27, Thr113) .

Q. What role does the tetrazole moiety play in enhancing antimicrobial activity?

- Methodological Answer :

- Mechanistic Insight : The tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability. Its planar structure facilitates π-π stacking with aromatic residues in bacterial enzymes (e.g., DNA gyrase) .

- Experimental Validation : Compare MIC values of derivatives with/without the tetrazole group against Gram-positive and Gram-negative strains. Electron-donating substituents (e.g., -NH₂) on the tetrazole enhance activity by modulating electron density .

Q. How can this compound be integrated into functional coordination polymers?

- Methodological Answer :

- Design Strategy : Use the carboxylic acid group as a linker to coordinate metal ions (e.g., Zn²⁺, Cu²⁺) in porous frameworks. The tetrazole group can act as a secondary binding site or participate in hydrogen bonding to stabilize the structure .

- Characterization : Analyze porosity via gas adsorption (BET surface area) and thermal stability via TGA. Single-crystal XRD reveals network topology (e.g., 2D layers or 3D frameworks) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., bacterial strain variability, inoculum size, solvent used in assays). For example, MIC discrepancies may arise from differences in broth microdilution protocols .

- Structural Verification : Confirm batch purity via HRMS and elemental analysis. Impurities (e.g., unreacted starting materials) can skew bioactivity results .

- Meta-Analysis : Perform statistical aggregation of published data to identify trends. Use tools like RevMan for systematic reviews of antitubercular activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.